molecular formula C9H11NaO2S B13155179 Sodium 2-phenylpropane-1-sulfinate

Sodium 2-phenylpropane-1-sulfinate

Cat. No.: B13155179
M. Wt: 206.24 g/mol
InChI Key: QFMKKIDUYPKKCM-UHFFFAOYSA-M
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Description

Sodium 2-phenylpropane-1-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and applications in various fields. This compound is a member of the sulfinate salts family, which are known for their stability and ease of handling compared to their parent sulfinic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-phenylpropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropane-1-thiol with sodium hydroxide and sulfur dioxide. The reaction typically occurs under mild conditions and yields the desired sulfinate salt .

Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of raw materials, controlled addition of reagents, and efficient separation of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-phenylpropane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-phenylpropane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-phenylpropane-1-sulfinate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to sodium benzenesulfinate and sodium toluenesulfinate, it has a more complex structure, leading to different reactivity patterns and applications .

Biological Activity

Sodium 2-phenylpropane-1-sulfinate is a sulfinic acid derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antioxidant properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant case studies, research findings, and experimental data.

This compound has a molecular formula of C9H11NaO2SC_9H_{11}NaO_2S and a molar mass of approximately 228.29 g/mol. The compound is characterized by its sulfinic group, which is known to participate in various biochemical reactions.

Biological Activity

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study conducted on various phenylpropanoids, including derivatives similar to this compound, demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial as excessive NO production is associated with inflammatory responses .

Table 1: Summary of Anti-inflammatory Activity

CompoundExperimental ProtocolActivity/MechanismCell Line Tested
This compoundLPS-induced NO ProductionInhibition of NO productionRAW 264.7 macrophage
CinnamaldehydeLPS-induced NF-kB activationSuppression of NF-kB activationFischer 344 rat
Other phenylpropanoidsVarious assaysInhibition of pro-inflammatory cytokinesVarious cell lines

2. Antioxidant Activity

This compound has been shown to exhibit antioxidant properties, which are essential for combating oxidative stress in biological systems. Antioxidants neutralize free radicals, thereby protecting cells from damage. This property may contribute to its anti-inflammatory effects by reducing oxidative stress-related inflammation.

Case Studies

Study on Cellular Mechanisms

A study investigated the effects of this compound on cellular signaling pathways involved in inflammation. The compound was found to inhibit the activation of nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), both of which play critical roles in inflammatory responses .

In Vivo Studies

In vivo experiments using animal models have shown that this compound can significantly reduce paw edema induced by carrageenan injection, a common model for studying inflammation . The results indicated a dose-dependent reduction in edema, supporting the compound's potential as an anti-inflammatory agent.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Reduction of Oxidative Stress : By scavenging free radicals, it helps maintain cellular redox balance.
  • Modulation of Signaling Pathways : It interferes with key signaling pathways like NF-kB and MAPK, leading to decreased inflammatory responses.

Properties

Molecular Formula

C9H11NaO2S

Molecular Weight

206.24 g/mol

IUPAC Name

sodium;2-phenylpropane-1-sulfinate

InChI

InChI=1S/C9H12O2S.Na/c1-8(7-12(10)11)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

QFMKKIDUYPKKCM-UHFFFAOYSA-M

Canonical SMILES

CC(CS(=O)[O-])C1=CC=CC=C1.[Na+]

Origin of Product

United States

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